molecular formula C21H27FN2O B5671141 (1S*,5R*)-6-(cyclobutylmethyl)-3-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5671141
M. Wt: 342.4 g/mol
InChI Key: BZUSNTFTSUYNLV-BBPDQTHYSA-N
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Description

Synthesis Analysis

The synthesis of related diazabicyclo nonanone compounds often involves intricate organic reactions that create bicyclic skeletons with functional groups tailored for specific interactions. For instance, the synthesis of diazabicyclo nonanone derivatives has been achieved through solid-phase methodologies and liquid-phase reactions, showcasing the versatility and complexity of approaches in constructing such molecules (Swayze, 1997; Sandulenko et al., 2008).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonanones and similar compounds often features a bicyclic framework that can adopt various conformations depending on the substituents and conditions. Studies using X-ray diffraction and NMR spectroscopy have provided insights into the conformational preferences and structural characteristics of these molecules, revealing significant stereoelectronic effects and the impact of substituents on the overall molecular geometry (Weber et al., 2001; Izquierdo et al., 1989).

Chemical Reactions and Properties

The chemical behavior of diazabicyclo nonanones encompasses a range of reactions, including cyclizations, additions, and the formation of inclusion complexes with cyclodextrins. These reactions underline the compounds' reactivity and their potential for forming structurally diverse derivatives with varied biological activities (Karapetyan et al., 2008; Seilkhanov et al., 2015).

Physical Properties Analysis

The physical properties of diazabicyclo nonanones, such as solubility and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for understanding the compounds' behavior in different environments and for their application in drug development and other fields (Vlasova et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the molecular framework and electronic configuration of diazabicyclo nonanones. Research on these compounds has highlighted their potential as pharmacological agents, with studies on their antibacterial activity and receptor affinity offering insights into their chemical properties and mechanisms of action (Inagaki et al., 2004; Siener et al., 2000).

properties

IUPAC Name

(1S,5R)-6-(cyclobutylmethyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O/c22-19-9-6-16(7-10-19)5-2-12-23-14-18-8-11-20(15-23)24(21(18)25)13-17-3-1-4-17/h2,5-7,9-10,17-18,20H,1,3-4,8,11-15H2/b5-2+/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUSNTFTSUYNLV-BBPDQTHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C3CCC(C2=O)CN(C3)CC=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)CN2[C@@H]3CC[C@H](C2=O)CN(C3)C/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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